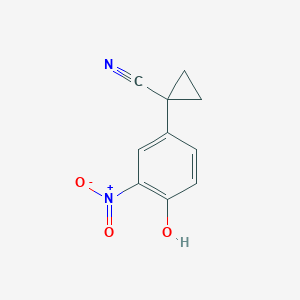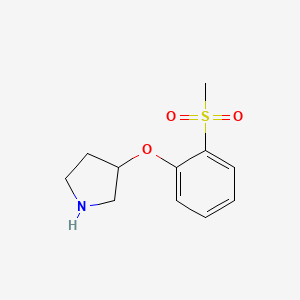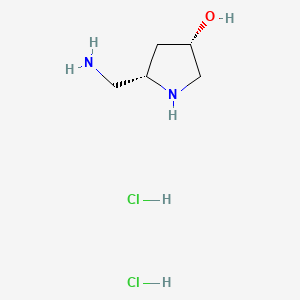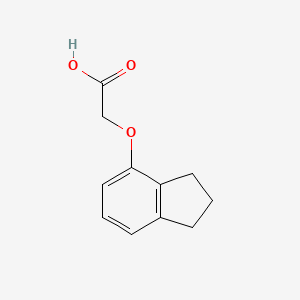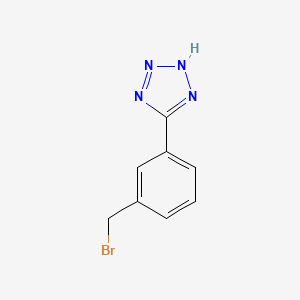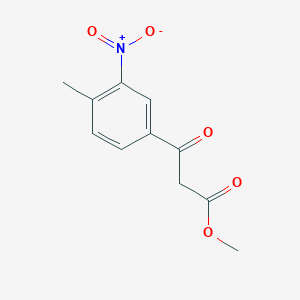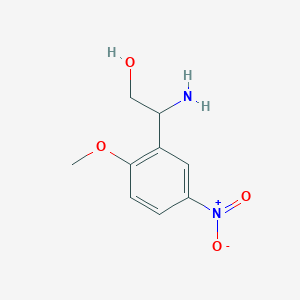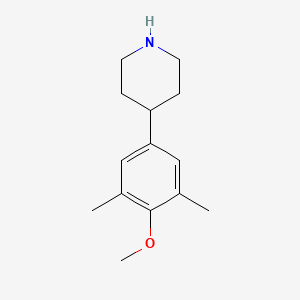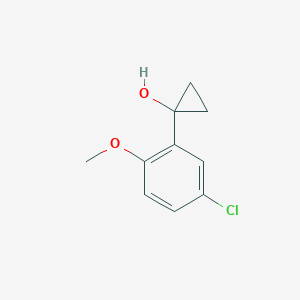![molecular formula C9H11F2NO2 B13599049 2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H11F2NO2. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol
- 2-amino-2-[4-(difluoromethoxy)phenyl]ethan-1-ol
- 2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Uniqueness
2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C9H11F2NO2 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-2-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2 |
InChI Key |
KNLKUOWICIJMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


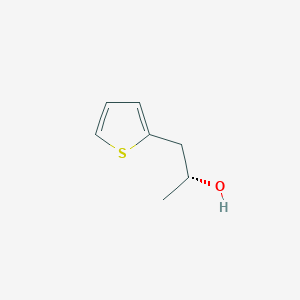
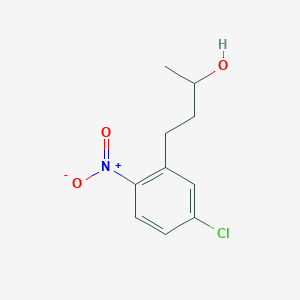
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)
